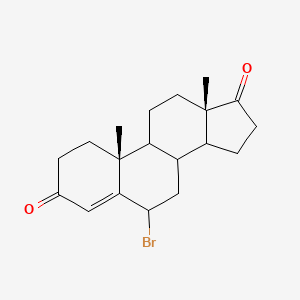
6a-Bromo Androstenedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6beta-Bromo Androstenedione is a synthetic steroidal compound known for its role as an aromatase inhibitor. Aromatase inhibitors are substances that inhibit the enzyme aromatase, which is responsible for converting androgens into estrogens. This compound is often used to increase testosterone levels in the body and has applications in various fields, including sports and medicine .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6beta-Bromo Androstenedione typically involves the bromination of androstenedione. The process begins with androstenedione, which undergoes a bromination reaction using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of 6beta-Bromo Androstenedione follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The brominated product is then purified using techniques such as recrystallization or chromatography to obtain the final compound .
化学反应分析
Types of Reactions: 6beta-Bromo Androstenedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into other steroidal compounds.
Substitution: The bromine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atom.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce dehydrogenated compounds .
科学研究应用
6beta-Bromo Androstenedione has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.
Biology: The compound is used to investigate the role of aromatase in various biological processes and to study the effects of aromatase inhibition.
Medicine: It has potential therapeutic applications in conditions where estrogen suppression is beneficial, such as certain types of breast cancer.
Industry: The compound is used in the development of performance-enhancing drugs and supplements
作用机制
The primary mechanism of action of 6beta-Bromo Androstenedione is the inhibition of the aromatase enzyme. By binding to the active site of aromatase, it prevents the conversion of androgens to estrogens. This leads to an increase in testosterone levels and a decrease in estrogen levels in the body. The molecular targets include the aromatase enzyme and androgen receptors, which mediate the physiological effects of increased testosterone .
相似化合物的比较
Androstenedione: A precursor to both testosterone and estrogen, used in similar applications.
Testosterone: The primary male sex hormone, used in hormone replacement therapy and performance enhancement.
Dehydroepiandrosterone (DHEA): A steroid hormone involved in the biosynthesis of androgens and estrogens.
Uniqueness: 6beta-Bromo Androstenedione is unique due to its specific bromination, which enhances its ability to inhibit aromatase compared to other non-brominated analogs. This makes it particularly effective in applications requiring estrogen suppression .
属性
分子式 |
C19H25BrO2 |
|---|---|
分子量 |
365.3 g/mol |
IUPAC 名称 |
(10R,13S)-6-bromo-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C19H25BrO2/c1-18-7-5-11(21)9-15(18)16(20)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h9,12-14,16H,3-8,10H2,1-2H3/t12?,13?,14?,16?,18-,19+/m1/s1 |
InChI 键 |
HAWQRBIGKRAICT-IEXCMSQVSA-N |
手性 SMILES |
C[C@]12CCC3C(C1CCC2=O)CC(C4=CC(=O)CC[C@]34C)Br |
规范 SMILES |
CC12CCC3C(C1CCC2=O)CC(C4=CC(=O)CCC34C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






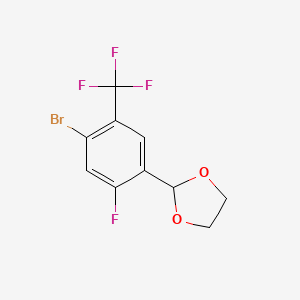


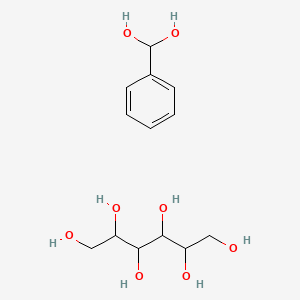
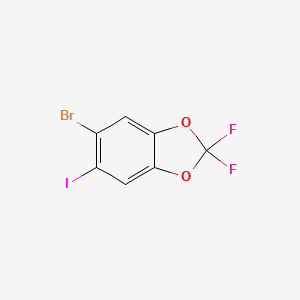

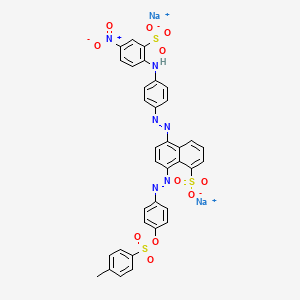
![N,N-bis[1-(2-methoxyphenyl)ethyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine](/img/structure/B14779860.png)
![tert-butyl (3aS,7aR)-3-(aminomethyl)-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridine-5-carboxylate](/img/structure/B14779865.png)
![[2-(2,6-dioxo-piperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B14779869.png)
